An In-Depth Technical Guide to the Chemical Properties of Methyl N-Boc-3-Oxopiperidine-4-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl N-Boc-3-Oxopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functionality, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including bioactive peptides and potential therapeutics targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field.
Chemical and Physical Properties
Methyl N-Boc-3-Oxopiperidine-4-carboxylate is typically a solid at room temperature with a predicted melting point in the range of 60-65 °C.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 220223-46-1 | [2] |
| Molecular Formula | C12H19NO5 | [2][3] |
| Molecular Weight | 257.28 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C (predicted) | [1] |
| Boiling Point | 350.0±42.0 °C at 760 mmHg (predicted) | |
| Density | 1.2±0.1 g/cm³ (predicted) | |
| Solubility | Information not readily available | |
| pKa | 11.14±0.20 (predicted) |
Synthesis and Experimental Protocols
The synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-Boc-piperidine diester. This reaction is a powerful tool for the formation of five- and six-membered rings.[4][5][6]
Conceptual Experimental Protocol: Dieckmann Condensation
Objective: To synthesize Methyl N-Boc-3-Oxopiperidine-4-carboxylate via intramolecular cyclization.
Materials:
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A suitable acyclic diester precursor, such as 1-tert-butyl 3,4-dimethyl N-(2-(methoxycarbonyl)ethyl)piperidine-1,3-dicarboxylate (structure to be designed based on retrosynthesis).
-
Strong base (e.g., sodium ethoxide, sodium hydride, or potassium tert-butoxide).
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), or toluene).
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Acid for workup (e.g., dilute hydrochloric acid or acetic acid).
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane).
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: A solution of the diester precursor in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Base Addition: A strong base (1.1 equivalents) is carefully added to the reaction mixture at room temperature or 0 °C. The choice of base and solvent is critical and should be compatible with the ester groups.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux to promote the intramolecular condensation. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute acid to neutralize the excess base and protonate the resulting enolate.
-
Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure Methyl N-Boc-3-Oxopiperidine-4-carboxylate.
Detailed Experimental Protocol: Synthesis of a β-Keto Ester Intermediate
The following protocol describes the synthesis of a β-keto ester from an N-Boc protected piperidine carboxylic acid, a key step that could be adapted for the synthesis of the precursor required for the Dieckmann condensation. This protocol is based on the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Step 1: Acylation of Meldrum's Acid
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4.0 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP, 4.26 g, 34.9 mmol).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 3.68 g, 19.2 mmol) in portions over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Methanolysis to the β-Keto Ester
-
Dissolve the residue from Step 1 in methanol (20 mL) and reflux for 5 hours.
-
Evaporate the solvent in vacuo to yield the crude β-keto ester. This intermediate can then be purified or used directly in subsequent steps.
Reactivity and Potential Signaling Pathways
The reactivity of Methyl N-Boc-3-Oxopiperidine-4-carboxylate is primarily dictated by the ketone and ester functional groups. The β-keto ester moiety is particularly reactive and can participate in a variety of chemical transformations.
-
Alkylation and Acylation: The α-carbon between the ketone and the ester is acidic and can be deprotonated by a suitable base to form an enolate, which can then be alkylated or acylated.
-
Decarboxylation: The β-keto ester can undergo decarboxylation under acidic or thermal conditions to yield N-Boc-3-oxopiperidine.
-
Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.
-
Amine Chemistry: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine, which can then be further functionalized.
The following diagram illustrates a potential synthetic pathway starting from N-Boc-piperidine-4-carboxylic acid, leading to a β-keto ester intermediate, which could then undergo a hypothetical intramolecular cyclization to form the target molecule.
Caption: A potential synthetic workflow for Methyl N-Boc-3-Oxopiperidine-4-carboxylate.
Spectral Data
Detailed, experimentally verified spectral data for Methyl N-Boc-3-Oxopiperidine-4-carboxylate is not consistently available across the searched literature. However, based on the known chemical shifts of similar structures, the following are expected characteristic signals.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.
-
A singlet around 3.7 ppm for the three protons of the methyl ester group.
-
A series of multiplets in the region of 2.0-4.0 ppm corresponding to the piperidine ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal around 28 ppm for the methyl carbons of the Boc group.
-
A signal around 52 ppm for the methyl carbon of the ester.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
Signals for the piperidine ring carbons between 30-60 ppm.
-
A signal for the ester carbonyl carbon around 170 ppm.
-
A signal for the ketone carbonyl carbon around 200 ppm.
IR (Infrared Spectroscopy):
-
A strong absorption band around 1740-1720 cm⁻¹ corresponding to the C=O stretching of the ester.
-
A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
A strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate in the Boc group.
-
C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) would be expected at m/z 257.
-
Common fragmentation patterns would likely involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and loss of the methoxy group (31 amu) from the ester.
The following diagram illustrates the logical relationship between the functional groups and the expected regions of their signals in different spectroscopic techniques.
Caption: Correlation of molecular structure with expected spectroscopic data.
Conclusion
Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its well-defined structure and predictable reactivity make it an attractive starting material for the synthesis of complex piperidine-containing molecules. This guide has provided a summary of its chemical properties, a plausible synthetic approach, and expected analytical data to aid researchers in its effective utilization. Further experimental validation of the outlined synthetic protocols and detailed spectroscopic characterization will be invaluable to the scientific community.
References
- 1. biosynce.com [biosynce.com]
- 2. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
